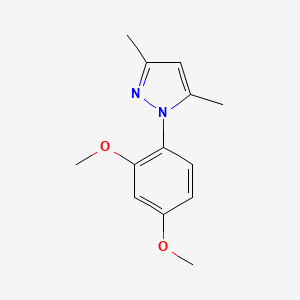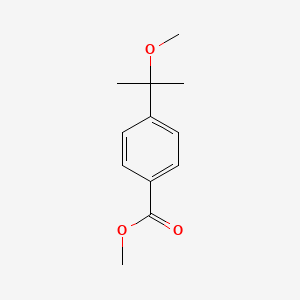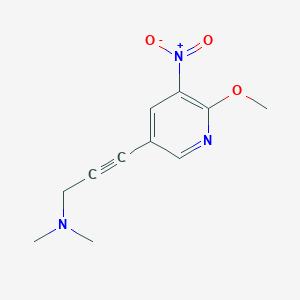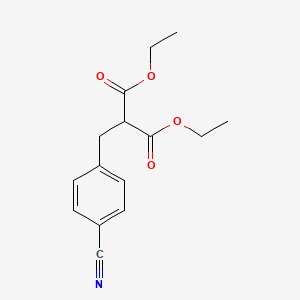
Diethyl 2-(4-cyanobenzyl)malonate
Descripción general
Descripción
Diethyl 2-(4-cyanobenzyl)malonate is an organic compound with the molecular formula C15H17NO4 It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a 4-cyanobenzyl group and two ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-(4-cyanobenzyl)malonate typically involves the alkylation of diethyl malonate with 4-cyanobenzyl bromide. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol. The general reaction scheme is as follows:
Deprotonation: Diethyl malonate is deprotonated by sodium ethoxide to form the enolate ion.
Alkylation: The enolate ion reacts with 4-cyanobenzyl bromide in an S_N2 reaction to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 2-(4-cyanobenzyl)malonate undergoes various chemical reactions, including:
Alkylation: Further alkylation can occur at the remaining α-hydrogen atoms.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted acetic acids.
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products:
Alkylated Malonates: Products of further alkylation.
Carboxylic Acids: Products of hydrolysis and decarboxylation.
Aplicaciones Científicas De Investigación
Diethyl 2-(4-cyanobenzyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(4-cyanobenzyl)malonate involves its reactivity as an enolate ion. The enolate ion formed upon deprotonation can act as a nucleophile, participating in various nucleophilic substitution reactions. The presence of the 4-cyanobenzyl group enhances its reactivity and provides additional sites for functionalization.
Comparación Con Compuestos Similares
Diethyl malonate: The parent compound, lacking the 4-cyanobenzyl group.
Diethyl 2-(4-nitrobenzyl)malonate: Similar structure with a nitro group instead of a cyano group.
Diethyl 2-(4-methoxybenzyl)malonate: Contains a methoxy group instead of a cyano group.
Uniqueness: Diethyl 2-(4-cyanobenzyl)malonate is unique due to the presence of the 4-cyanobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific functional groups and reactivity profiles.
Propiedades
Fórmula molecular |
C15H17NO4 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
diethyl 2-[(4-cyanophenyl)methyl]propanedioate |
InChI |
InChI=1S/C15H17NO4/c1-3-19-14(17)13(15(18)20-4-2)9-11-5-7-12(10-16)8-6-11/h5-8,13H,3-4,9H2,1-2H3 |
Clave InChI |
YJSVSDAHLZIYCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CC=C(C=C1)C#N)C(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(Trifluoromethyl)ethenyl]pyridine](/img/structure/B8286118.png)
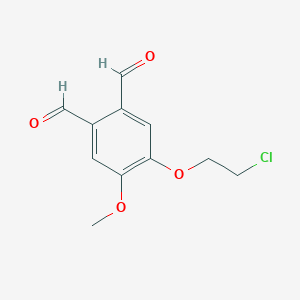
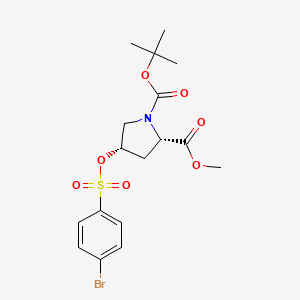
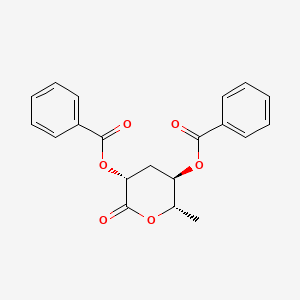
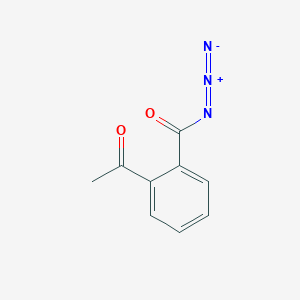
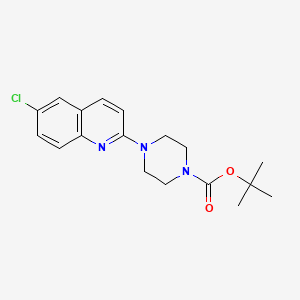

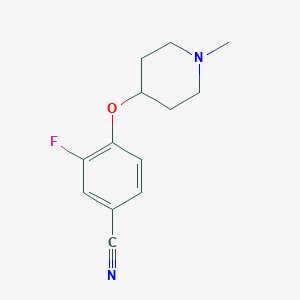
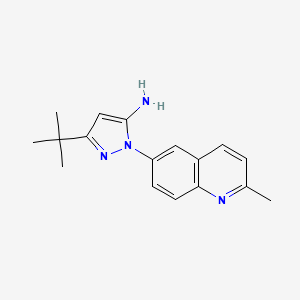
![isopropyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)picolinate](/img/structure/B8286188.png)
![(+/-)-6,7-Dimethoxy-2-[(3-piperidyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B8286193.png)
